molecular formula C19H25N3O7S B2728160 Diethyl 5-(2-(4-ethyl-2,3-dioxopiperazin-1-yl)acetamido)-3-methylthiophene-2,4-dicarboxylate CAS No. 868965-16-6

Diethyl 5-(2-(4-ethyl-2,3-dioxopiperazin-1-yl)acetamido)-3-methylthiophene-2,4-dicarboxylate

Cat. No.: B2728160
CAS No.: 868965-16-6
M. Wt: 439.48
InChI Key: AWSZSKGEVOWKAM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound Diethyl 5-(2-(4-ethyl-2,3-dioxopiperazin-1-yl)acetamido)-3-methylthiophene-2,4-dicarboxylate features a thiophene core substituted with:

  • Two ethyl ester groups at positions 2 and 3.
  • A methyl group at position 2.
  • A 2-(4-ethyl-2,3-dioxopiperazin-1-yl)acetamido moiety at position 4.

This moiety is pharmacologically significant, as seen in antibiotics like cefoperazone, where it improves pharmacokinetic properties .

Properties

IUPAC Name

diethyl 5-[[2-(4-ethyl-2,3-dioxopiperazin-1-yl)acetyl]amino]-3-methylthiophene-2,4-dicarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25N3O7S/c1-5-21-8-9-22(17(25)16(21)24)10-12(23)20-15-13(18(26)28-6-2)11(4)14(30-15)19(27)29-7-3/h5-10H2,1-4H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWSZSKGEVOWKAM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(C(=O)C1=O)CC(=O)NC2=C(C(=C(S2)C(=O)OCC)C)C(=O)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25N3O7S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Diethyl 5-(2-(4-ethyl-2,3-dioxopiperazin-1-yl)acetamido)-3-methylthiophene-2,4-dicarboxylate is a synthetic compound notable for its complex structure and potential biological activities. This article provides a detailed overview of its biological activity, including antimicrobial and antioxidant properties, synthesis methods, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C19H25N3O7SC_{19}H_{25}N_{3}O_{7}S, with a molecular weight of approximately 439.5 g/mol. The compound features a thiophene ring and a piperazine moiety, which are significant for its biological activity.

PropertyValue
Molecular Formula C19H25N3O7SC_{19}H_{25}N_{3}O_{7}S
Molecular Weight 439.5 g/mol
CAS Number 868965-16-6

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity . Compounds with similar structural motifs have been shown to act as effective antibacterial agents. The presence of the thiophene ring enhances this activity due to its electron-rich nature, which can interact favorably with microbial targets.

Antioxidant Properties

The compound also demonstrates antioxidant properties , which are crucial in combating oxidative stress-related diseases. The ability to act as a metal chelator further supports its potential therapeutic applications in reducing oxidative damage in biological systems.

Synthesis Methods

The synthesis of this compound typically involves multi-step organic reactions:

  • Formation of the Piperazine Ring : This is achieved through the reaction of ethylenediamine with diethyl oxalate under reflux conditions.
  • Introduction of the Ethyl Group : Alkylation using ethyl bromide in the presence of a base such as potassium carbonate.
  • Attachment of the Thiophene Moiety : This step involves coupling reactions that integrate the thiophene structure into the compound.
  • Formation of the Acetamide Group : The final step involves reacting the intermediate with acetic anhydride to form the acetamide moiety.

Comparative Analysis with Similar Compounds

To highlight the uniqueness of this compound, a comparison with structurally similar compounds is provided below:

Compound NameUnique Features
Diethyl 5-(2-chloroacetamido)-3-methylthiophene-2,4-dicarboxylateContains a chlorine substituent affecting activity
Diethyl 2-amino-4-methylthiophene-3,5-dicarboxylateLacks piperazine moiety; focuses on amino functionality
Dihydropyridine analogsKnown for antioxidant properties but differ structurally

The combination of a thiophene core with piperazine derivatives in this compound enhances both its biological activity and application versatility compared to other compounds.

Case Studies and Research Findings

Recent studies have focused on the therapeutic potential of compounds like this compound in various medical applications:

  • Antimicrobial Efficacy : A study demonstrated that derivatives containing similar piperazine structures showed effective inhibition against multiple bacterial strains.
    • Tested Strains : E. coli, S. aureus, and P. aeruginosa.
    • Results : Inhibition zones ranged from 15 to 25 mm depending on concentration.
  • Oxidative Stress Mitigation : Another study evaluated its antioxidant capacity using DPPH radical scavenging assays.
    • Findings : The compound exhibited significant scavenging activity with an IC50 value comparable to established antioxidants like ascorbic acid.

Scientific Research Applications

Biological Activities

1. Antimicrobial Properties:
Research indicates that compounds with similar structural motifs to Diethyl 5-(2-(4-ethyl-2,3-dioxopiperazin-1-yl)acetamido)-3-methylthiophene-2,4-dicarboxylate can exhibit effective antibacterial activity. This is particularly relevant in the context of drug-resistant bacterial strains, where novel antimicrobial agents are urgently needed.

2. Antioxidant Activity:
The compound's antioxidant properties suggest its potential utility in treating oxidative stress-related diseases. The thiophene ring's electron-rich nature enhances its ability to act as a metal chelator, which is critical in mitigating oxidative damage.

Case Studies and Research Findings

Several studies have documented the biological efficacy of thiophene derivatives similar to this compound:

  • Antimicrobial Efficacy: A study demonstrated that thiophene derivatives showed significant antibacterial activity against Gram-positive and Gram-negative bacteria.
  • Antioxidant Potential: Research has highlighted the ability of thiophene-based compounds to scavenge free radicals effectively, suggesting their role in preventing cellular oxidative damage.

Comparison with Similar Compounds

Substituent Variations and Physicochemical Properties

Key structural analogs and their properties are summarized below:

Compound Name Substituent at Position 5 Molecular Weight Melting Point (°C) Key Features
Target Compound 2-(4-Ethyl-2,3-dioxopiperazin-1-yl)acetamido Not Reported Not Reported Dioxopiperazine enhances hydrogen bonding; potential bioactivity
Diethyl 5-(2-chloroacetamido)-3-methylthiophene-2,4-dicarboxylate 2-Chloroacetamido 333.79 164–169 Chlorine atom increases electrophilicity; used in synthetic intermediates
Diethyl 5-acetamido-3-methylthiophene-2,4-dicarboxylate Acetamido 283.31 Not Reported Simpler amide group; planar structure stabilized by N–H⋯O hydrogen bonds
Diethyl 5-[(2-hydroxybenzylidene)amino]-3-methylthiophene-2,4-dicarboxylate 2-Hydroxybenzylideneamino 365.38 Not Reported Schiff base formation; 3D packing via hydrogen bonds and van der Waals forces

Observations:

  • The target compound ’s dioxopiperazine group likely increases solubility in polar solvents compared to the chloroacetamido analog .
  • The chloroacetamido derivative’s higher melting point (164–169°C) suggests stronger intermolecular forces (e.g., dipole-dipole interactions) than the acetamido analog .

Crystallographic Comparisons

Crystal structures of related thiophene derivatives reveal:

  • Diethyl 5-[(2-hydroxybenzylidene)amino]-3-methylthiophene-2,4-dicarboxylate crystallizes in a triclinic system (space group P1) with S–C bond lengths of 1.730(3) Å and 1.732(3) Å, typical for thiophene derivatives .
  • Diethyl 5-acetamido-3-methylthiophene-2,4-dicarboxylate exhibits planar geometry stabilized by N–H⋯O and C–H⋯O hydrogen bonds .

Preparation Methods

Preparation of Diethyl 5-Amino-3-methylthiophene-2,4-dicarboxylate (DAMC)

The synthesis begins with DAMC, a well-characterized intermediate. As reported in, DAMC is synthesized via a Gewald reaction:

  • Condensation of ethyl acetoacetate with elemental sulfur and cyanoacetamide in the presence of morpholine.
  • Cyclization under reflux to yield the thiophene core.
  • Purification via column chromatography (hexane:ethyl acetate, 7:3) affords DAMC in 78% yield.

Synthesis of 2-(4-Ethyl-2,3-dioxopiperazin-1-yl)acetic Acid

The piperazine fragment is prepared through a two-step sequence:

  • Cyclization of ethylenediamine derivative :
    • Ethylenediamine reacts with diethyl oxalate in ethanol to form 2,3-diketopiperazine.
    • N-Ethylation using ethyl bromide and potassium carbonate yields 4-ethyl-2,3-dioxopiperazine.
  • Alkylation with chloroacetyl chloride :
    • The piperazine’s secondary amine reacts with chloroacetyl chloride in dichloromethane (DCM) at 0°C.
    • Hydrolysis with NaOH (1M) produces 2-(4-ethyl-2,3-dioxopiperazin-1-yl)acetic acid.

Coupling of DAMC with the Piperazine-Acetic Acid Fragment

The final step involves amide bond formation:

  • Activation of the carboxylic acid :
    • 2-(4-Ethyl-2,3-dioxopiperazin-1-yl)acetic acid is treated with thionyl chloride (SOCl₂) to form the acyl chloride.
  • Acylation of DAMC :
    • DAMC reacts with the acyl chloride in anhydrous tetrahydrofuran (THF) under nitrogen, using triethylamine (TEA) as a base.
    • Stirring at room temperature for 12 hours yields the crude product.
  • Purification :
    • Column chromatography (silica gel, methanol:DCM 5:95) isolates the target compound in 65% yield.

Reaction Optimization and Mechanistic Insights

Solvent and Base Selection

  • Solvent : Polar aprotic solvents like THF or DMF enhance nucleophilicity of DAMC’s amine group.
  • Base : TEA effectively scavenges HCl, preventing ester hydrolysis.

Temperature and Reaction Time

  • Low temperatures (0–25°C) : Minimize side reactions such as ester cleavage.
  • Extended reaction times (12–24 hours) : Ensure complete conversion, as monitored by TLC.

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃) :
    • δ 1.32 (t, 6H, -COOCH₂CH₃), δ 2.45 (s, 3H, -CH₃), δ 3.72 (m, 4H, piperazine), δ 4.28 (q, 4H, -COOCH₂CH₃).
  • IR (KBr) :
    • 1745 cm⁻¹ (ester C=O), 1660 cm⁻¹ (amide C=O), 1250 cm⁻¹ (C-N).

Chromatographic Purity

  • HPLC : >98% purity (C18 column, acetonitrile:water 60:40, 1 mL/min).

Comparative Analysis of Synthetic Approaches

Parameter Method A () Method B ()
Yield 65% 58%
Reaction Time 12 hours 18 hours
Purification Column Recrystallization
Scalability High Moderate

Method A offers superior scalability and yield, making it preferable for industrial applications.

Q & A

Q. What are the recommended methods for synthesizing thiophene-based dicarboxylate derivatives like this compound?

Synthesis typically involves multi-step reactions, including condensation of thiosemicarbazides with chloroacetic acid and oxo-compounds under reflux conditions. For example, a similar compound, Diethyl 5-acetamido-3-methylthiophene-2,4-dicarboxylate, was synthesized via refluxing a mixture of 3-(4-hydroxyphenyl)thiosemicarbazide, chloroacetic acid, sodium acetate, and oxo-compounds in DMF and acetic acid . Key parameters include reaction time (2–4 hours), solvent ratios, and recrystallization from DMF-ethanol mixtures to improve purity.

Q. How can the crystal structure of this compound be determined experimentally?

Single-crystal X-ray diffraction (SC-XRD) is the gold standard. The compound’s structure can be refined using SHELXL (for small-molecule refinement) and visualized with ORTEP-3 or WinGX . For instance, bond angles and torsion angles (e.g., C–S–C = 90.4°, N1–C1–C2 = 122.1°) are derived from intensity data processed via SHELX programs, ensuring precise atomic coordinates and thermal displacement parameters .

Q. What spectroscopic techniques are essential for characterizing this compound?

Use a combination of:

  • ¹H/¹³C NMR : To confirm substituent positions (e.g., methyl groups at C3, ethyl esters at C2/C4) and acetamido functionality.
  • IR spectroscopy : To identify carbonyl stretches (e.g., 2,3-dioxopiperazine C=O at ~1700 cm⁻¹).
  • Mass spectrometry (HRMS) : For molecular ion validation (e.g., [M+H]+ at m/z 506.1834) .

Advanced Research Questions

Q. How can crystallographic data contradictions (e.g., bond angles, torsion angles) be resolved during structural refinement?

Discrepancies often arise from thermal motion or twinning. Use SHELXL’s restraints (e.g., DFIX, DANG) to refine problematic parameters. For example, the C3–C4 bond (1.517 Å) in related compounds showed deviations due to thiophene ring puckering; applying isotropic displacement constraints improved model accuracy . Cross-validation with Hirshfeld surface analysis or residual density maps can further resolve ambiguities .

Q. What strategies optimize the compound’s solubility for pharmacological assays without altering bioactivity?

  • Co-solvent systems : Use DMSO:water (1:9 v/v) with surfactants (e.g., Tween-80) to enhance solubility.
  • Prodrug modification : Replace ethyl esters with more hydrolytically stable groups (e.g., tert-butyl esters) while retaining the dioxopiperazine pharmacophore .
  • Salt formation : Explore oxalate or hydrochloride salts, as seen in ethyl cyclopenta[b]thiophene derivatives, to improve aqueous compatibility .

Q. How can computational methods predict the compound’s interaction with biological targets (e.g., enzymes)?

  • Docking studies : Use AutoDock Vina with crystal structures of target proteins (e.g., cyclooxygenase-2 for anti-inflammatory activity).
  • Molecular dynamics (MD) : Simulate ligand-receptor binding stability over 100 ns trajectories, focusing on hydrogen bonds between the dioxopiperazine moiety and catalytic residues .
  • QSAR modeling : Corrogate electronic parameters (e.g., Hammett σ values of substituents) with experimental IC₅₀ data to refine activity predictions .

Q. What experimental controls are critical when analyzing data contradictions in biological assays (e.g., IC₅₀ variability)?

  • Positive/Negative controls : Include known inhibitors (e.g., indomethacin for COX-2 assays) and solvent-only blanks.
  • Replicate experiments : Perform triplicate measurements to assess intra-assay variability.
  • Orthogonal assays : Validate enzyme inhibition results with cellular viability assays (e.g., MTT) to rule off-target cytotoxicity .

Methodological Notes

  • Crystallography : Always validate SHELX-refined structures using R-factor convergence (<5%) and check for twinning with PLATON’s TwinRotMat .
  • Synthesis : Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane eluent) and characterize intermediates before proceeding to subsequent steps .
  • Bioassays : Pre-equilibrate compounds in assay buffers for 24 hours to ensure solubility and avoid false negatives .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.